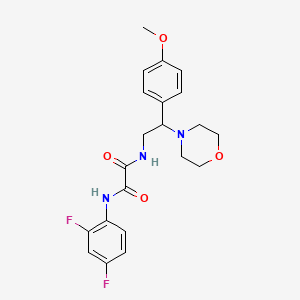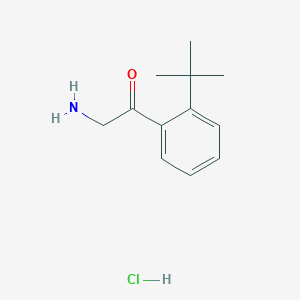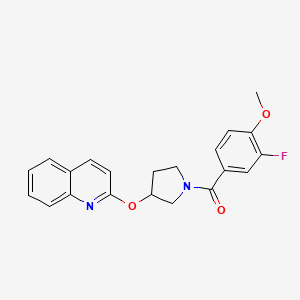
(3-Fluoro-4-methoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-methoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescence Properties and Quantum Chemistry Calculations
The spectroscopic properties of compounds similar to the requested chemical, specifically those involving quinolin-2-yl and phenyl methanones, have been extensively studied. These studies focus on their electronic absorption, excitation, and fluorescence properties in different solvents. Quantum chemistry calculations aid in understanding the conformational and electronic structures of these compounds, which are essential for their potential applications in fluorescence-based techniques (I. A. Z. Al-Ansari, 2016).
Anticancer Potential
Research on compounds with a similar structure, specifically 2‐anilino‐3‐aroylquinolines, indicates significant cytotoxic activity against various human cancer cell lines. These compounds have been found to inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy (P. S. Srikanth et al., 2016).
Fluorescent Labeling Reagent
The compound 6-Methoxy-4-quinolone, a related fluorophore, exhibits strong fluorescence and stability in various pH conditions. Its derivative has been used as a fluorescent labeling reagent for carboxylic acids, indicating potential applications in biochemical and biomedical analysis (Junzo Hirano et al., 2004).
Role in Chemical Transformations
Studies on the reactivity of hydroxy-substituted organic molecules with N-Fluoro class fluorinating reagents provide insights into chemical transformations involving fluoroquinolones. These transformations are crucial in synthesizing various organic compounds, potentially including the requested chemical (M. Zupan et al., 1995).
Crystal Structure and DFT Study
The crystal structure and DFT studies of related compounds, such as boric acid ester intermediates with benzene rings, help in understanding the molecular structure and physicochemical properties of similar quinolone-based compounds. This knowledge is vital for predicting the behavior and potential applications of these compounds in various scientific fields (P. Huang et al., 2021).
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-26-19-8-6-15(12-17(19)22)21(25)24-11-10-16(13-24)27-20-9-7-14-4-2-3-5-18(14)23-20/h2-9,12,16H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVBCIAOLBCBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2840076.png)
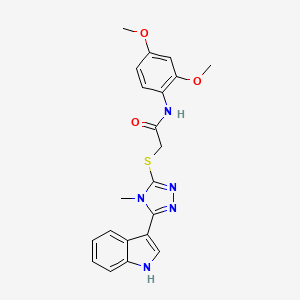
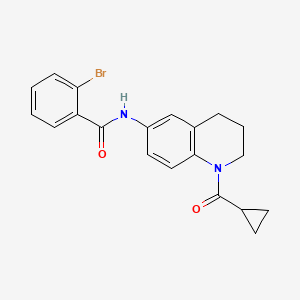
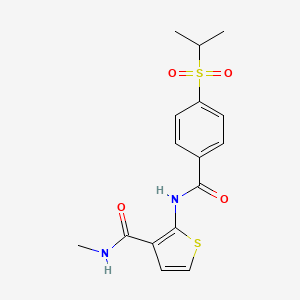
![methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B2840084.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840086.png)
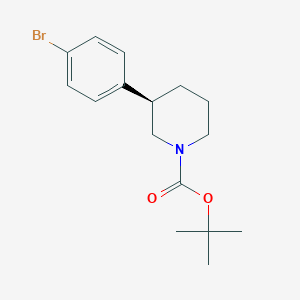
![3-[(Propan-2-yl)amino]benzoic acid](/img/structure/B2840089.png)
![2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2840091.png)
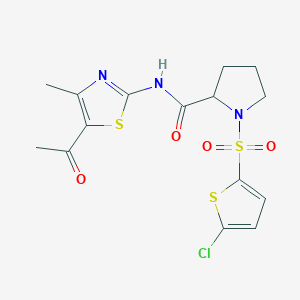
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2840093.png)
![N-[3-[1-[2-Chloropropanoyl(methyl)amino]ethyl]phenyl]benzamide](/img/structure/B2840094.png)
